molecular formula C10H19NO4S B1305330 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid CAS No. 51070-63-4

6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid

Cat. No.: B1305330
CAS No.: 51070-63-4
M. Wt: 249.33 g/mol
InChI Key: CVVAWTGCHUBFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid is a versatile molecule with the molecular formula C10H19NO4S and a molecular weight of 249.33 g/mol. This compound has gained significant attention in recent years for its applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid typically involves the reaction of 3-aminothiolane with hexanoic acid under specific conditions. The reaction is carried out in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-DMF mixture . The reaction conditions are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of the original compound .

Scientific Research Applications

6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antifibrinolytic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits plasminogen activators, thereby preventing the breakdown of fibrin clots . This action is crucial in reducing excessive bleeding during surgical procedures .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 6-(6-Isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
  • 6-(6-Dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid
  • 6-(6-Benzoylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid

Uniqueness

What sets 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid apart from these similar compounds is its unique dioxothiolan ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-[(1,1-dioxothiolan-3-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c12-10(13)4-2-1-3-6-11-9-5-7-16(14,15)8-9/h9,11H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVAWTGCHUBFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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